3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
Description
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFKXLYHPYMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitution reactions where the bromine atom can be replaced with nucleophiles such as amines or thiols.
Biological Activities
- Antimicrobial Properties: Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. Studies are ongoing to explore its efficacy against resistant strains of bacteria and fungi.
- Anticancer Potential: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It interacts with specific molecular targets involved in cancer pathways.
Medicinal Chemistry
- Therapeutic Agent Development: There is ongoing research to evaluate the potential of this compound as a therapeutic agent for diseases such as cancer and infections. Its mechanism of action involves modulating enzyme activity and receptor interactions.
Industrial Applications
- Material Development: The compound is utilized in developing new materials and chemical processes due to its unique chemical properties. Its ability to undergo various chemical reactions makes it suitable for applications in polymer chemistry and materials science.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of triazoloazepine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the triazole ring could enhance antibacterial activity.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal demonstrated that derivatives of triazoloazepines exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound belongs to a broader class of triazolo-fused azepines and diazepines. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Pharmacological Comparison of Triazolo-Fused Compounds
Key Comparative Insights
Pharmacological Activity
- Anticonvulsant Analogs: The benzo-fused derivative (Compound 135) exhibits potent anticonvulsant activity (ED₅₀ = 17.5 mg/kg), surpassing phenobarbital but less potent than carbamazepine . In contrast, the target bromo-azepine lacks direct pharmacological data but serves as a precursor for such bioactive derivatives.
Structural Modifications
- Ring Size and Fusion : Replacement of the azepine ring with a diazepine core (e.g., 1379370-40-7) introduces an additional nitrogen atom, altering electron distribution and solubility .
- Substituent Effects : Alkoxy groups (e.g., pentyloxy in Compound 135) enhance lipophilicity and blood-brain barrier penetration, critical for anticonvulsant efficacy . Bromine at C3 in the target compound provides a reactive site for further functionalization.
Biological Activity
Overview
3-Bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound characterized by its unique triazole and azepine ring structure. Its molecular formula is C7H10BrN3 with a molecular weight of 216.08 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound is synthesized through cyclization reactions involving precursors like 3-amino-1,2,4-triazole and 1,6-dibromohexane in the presence of bases such as potassium carbonate. The reaction typically occurs in solvents like dimethylformamide (DMF) under elevated temperatures to facilitate cyclization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance:
- In vitro studies have shown that compounds with similar triazole structures can inhibit bacterial growth effectively. The exact mechanisms are believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study evaluating various triazole derivatives:
- Cell Line Studies : Compounds similar to this compound demonstrated notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM for these compounds .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cell proliferation and survival pathways. This interaction can lead to apoptosis in cancer cells.
- Receptor Modulation : It may also modulate receptor activities that are crucial for tumor growth and metastasis .
Case Study 1: Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of various triazole derivatives against multiple bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-5H-triazoloazepine | E. coli | 15 µg/mL |
| 3-Bromo-5H-triazoloazepine | S. aureus | 20 µg/mL |
The results indicated that the compound has comparable activity to established antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer effects:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Bromo-5H-triazoloazepine | MCF-7 | 15 | Apoptosis induction |
| 3-Bromo-5H-triazoloazepine | A549 | 18 | Cell cycle arrest |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-bromo-[1,2,4]triazolo[4,3-a]azepine derivatives, and how can their purity be validated?
- Methodological Answer : The synthesis typically involves cyclization reactions of hydrazides with azepine precursors. For example, 3-arylaminomethyl derivatives are prepared by reacting azepine derivatives with substituted hydrazides under reflux conditions in ethanol or acetic acid . Key validation steps include:
- 1H NMR Spectroscopy : Signals for H-5 and H-6 protons in the pyrazinone fragment appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively, confirming the fused triazoloazepine structure .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z for C₇H₁₁N₃O at 153.18) and fragmentation patterns validate molecular weight and substituent placement .
- Chromatography : HPLC or TLC with UV detection ensures ≥95% purity, critical for pharmacological studies .
Q. How are structural ambiguities resolved in [1,2,4]triazolo[4,3-a]azepine derivatives using spectroscopic techniques?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals in complex fused-ring systems. For example, δ 7.15–7.59 ppm doublets in 1H NMR are assigned to H-5/H-6 via coupling constants (J = 8–10 Hz) .
- X-ray Crystallography : Determines absolute configuration and ring puckering, especially for brominated derivatives where steric effects dominate .
- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) and hydrogen-bonding interactions .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for triazoloazepine-based compounds?
- Methodological Answer :
- Substituent Variation : Systematic modification of the 3-bromo group (e.g., replacing Br with methyl, aryl, or fluorinated groups) to assess effects on receptor binding or metabolic stability .
- In Vitro Assays : Testing against target receptors (e.g., P2X7 antagonism for anti-inflammatory activity) using radioligand displacement assays (IC₅₀ values) .
- Computational Modeling : PASS software predicts biological activity spectra (e.g., cytotoxicity, cardioprotection) based on electronic and steric descriptors .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of 3-bromo-[1,2,4]triazolo[4,3-a]azepine derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining >80% yield .
- Catalytic Systems : Palladium-catalyzed chemoselective monoarylation of hydrazides enhances regioselectivity for 3-substituted derivatives .
- Workup Optimization : Use of trifluoroacetic acid (TFA) for Boc deprotection and column chromatography (silica gel, hexane/EtOAc) for purification minimizes byproducts .
Q. How can conflicting spectral data for triazoloazepine derivatives be resolved during structural elucidation?
- Methodological Answer :
- Variable-Temperature NMR : Resolves dynamic effects (e.g., ring-flipping) that cause signal broadening in ¹H NMR .
- Isotopic Labeling : Incorporation of ¹³C or ¹⁵N labels aids in assigning ambiguous peaks in heterocyclic systems .
- DFT Calculations : Predicts chemical shifts and coupling constants using Gaussian09 with B3LYP/6-31G(d) basis sets, cross-validated with experimental data .
Q. What experimental models are used to evaluate the pharmacological mechanisms of 3-bromo-triazoloazepines?
- Methodological Answer :
- In Vivo Anticonvulsant Models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents, with ED₅₀ values compared to reference drugs (e.g., carbamazepine ED₅₀ = 19.0 mg/kg) .
- Receptor Binding Studies : Radiolabeled [³H]-ATP competition assays for P2X7 receptor antagonism (IC₅₀ < 100 nM indicates high potency) .
- Toxicity Profiling : Rotarod neurotoxicity tests and hepatic enzyme (CYP450) inhibition assays ensure safety margins (PI > 10) .
Q. How can in silico tools predict the metabolic stability of 3-bromo-triazoloazepines?
- Methodological Answer :
- ADMET Prediction : Software like Schrödinger’s QikProp calculates logP (2.5–3.5), aqueous solubility (>50 μM), and CYP2D6 inhibition risks .
- Metabolite Identification : LC-MS/MS with human liver microsomes identifies primary oxidation sites (e.g., bromine substitution reduces hepatic clearance by 40%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
